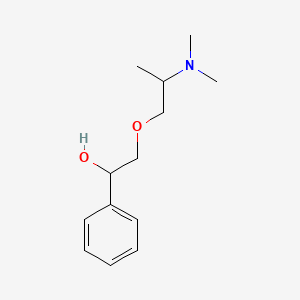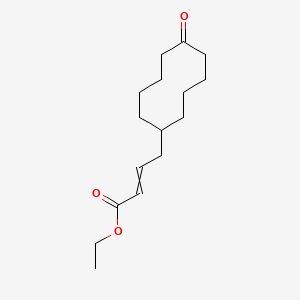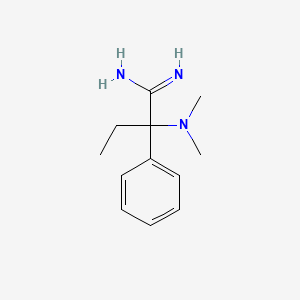
2-(Dimethylamino)-2-phenylbutanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-2-phenylbutanimidamide is an organic compound characterized by the presence of a dimethylamino group, a phenyl group, and a butanimidamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-phenylbutanimidamide typically involves the reaction of dimethylamine with a suitable precursor, such as a phenylbutanimidamide derivative. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as distillation or chromatography, is also common to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-2-phenylbutanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic reagents like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the replacement of the dimethylamino group with the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-2-phenylbutanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-2-phenylbutanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylamine: A simpler amine with similar basicity but lacking the phenyl and butanimidamide groups.
Phenylbutanimidamide: Lacks the dimethylamino group but shares the phenyl and butanimidamide backbone.
2-(Dimethylamino)ethanol: Contains a dimethylamino group and an ethanol backbone, differing in structure and properties.
Uniqueness
2-(Dimethylamino)-2-phenylbutanimidamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and phenyl groups allows for diverse interactions and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
91636-50-9 |
|---|---|
Fórmula molecular |
C12H19N3 |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
2-(dimethylamino)-2-phenylbutanimidamide |
InChI |
InChI=1S/C12H19N3/c1-4-12(11(13)14,15(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H3,13,14) |
Clave InChI |
DWHSFAHUKWWLSI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)(C(=N)N)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
![2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one](/img/structure/B14358909.png)
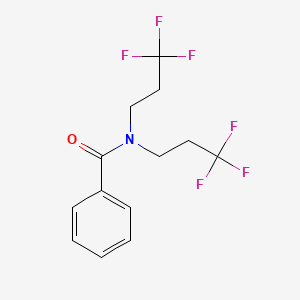
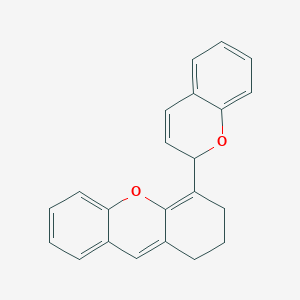
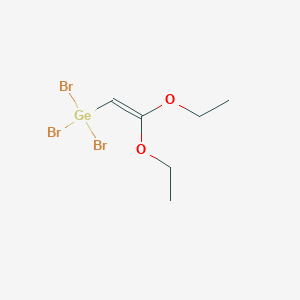

![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide](/img/structure/B14358928.png)
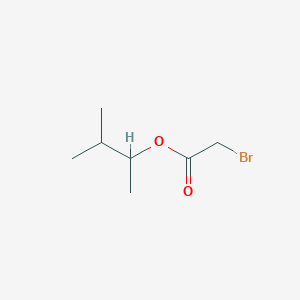
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide](/img/structure/B14358939.png)

![2-[4-(Chloroacetyl)phenyl]propyl acetate](/img/structure/B14358944.png)
